![molecular formula C15H18N2S B5621344 1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine](/img/structure/B5621344.png)
1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine
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Overview
Description
The chemical compound "1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine" pertains to a class of heterocyclic compounds with potential biological activities. The synthesis and study of its properties contribute significantly to the field of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves various methods, including photocyclization and the Friedländer reaction. For example, Luo and Castle (1990) reported the synthesis of novel polycyclic heterocyclic ring systems, including benzo[h][1]benzothieno[2,3-c]quinoline, through photocyclization of appropriate amides (Luo & Castle, 1990). Similarly, Maalej et al. (2011) described the synthesis of 14-aryl-10,11,12,14-tetrahydro-9H-benzo[5,6]chromeno[2,3-b]quinolin-13-amines by the Friedländer reaction, highlighting the diversity of synthetic approaches in this chemical space (Maalej et al., 2011).
Molecular Structure Analysis
The stereochemistry and molecular configurations of similar compounds have been extensively studied, revealing their conformational preferences and structural diversity. Crabb and Mitchell (1977) explored the stereochemistry of related quinoline derivatives using proton magnetic resonance, illustrating the complexity of these molecules (Crabb & Mitchell, 1977).
Chemical Reactions and Properties
The chemical behavior of heterocyclic compounds like "1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine" involves various reactions, including cyclization and interactions with different reagents. The studies by Khaikate et al. (2019) on the synthesis of indolo- and benzothieno[2,3-b]quinolines via cascade cyclization highlight the reactivity and transformation capabilities of these molecules (Khaikate et al., 2019).
Physical Properties Analysis
The physical properties of such heterocyclic compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. However, specific studies detailing these properties for "1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine" were not identified in the available literature. Generally, these properties are determined experimentally and are essential for understanding the compound's behavior in different environments.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are vital for the application of heterocyclic compounds in chemical syntheses and drug development. The work by Pozharskii et al. (2016) on the basicity and fluorescence of benzo[h]quinoline derivatives provides insight into the chemical properties of related compounds (Pozharskii et al., 2016).
properties
IUPAC Name |
1,2,3,4,7,8,9,10-octahydro-[1]benzothiolo[2,3-b]quinolin-11-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c16-14-9-5-1-3-7-11(9)17-15-13(14)10-6-2-4-8-12(10)18-15/h1-8H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEYLKMGHWEFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C4=C(CCCC4)SC3=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,7,8,9,10-Octahydro[1]benzothieno[2,3-b]quinolin-11-amine |
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